Raltegravir-d3 Potassium Salt

Description

Overview of Raltegravir and its Isotopic Variants in Academic Contexts

Raltegravir is a potent antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection. nih.govdrugbank.comnih.gov It belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). nih.govnih.goveuropa.eu Raltegravir works by blocking the action of the HIV integrase enzyme, which is essential for the virus to replicate by inserting its DNA into the host cell's genome. nih.goveuropa.euajpaonline.com

In academic and preclinical research, isotopically labeled versions of Raltegravir, such as Raltegravir-d3 and Raltegravir-d4, are widely used. nih.govmedchemexpress.comcaymanchem.comsynthose.com These deuterated analogs serve as internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govasm.org An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Raltegravir) that is added in a known amount to a sample. It helps to ensure the accuracy and precision of the measurement by correcting for any loss of analyte during sample preparation and analysis. nih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to mimic the behavior of the unlabeled drug during extraction and ionization in the mass spectrometer. nih.gov

Rationale for Deuterium (B1214612) Labeling of Raltegravir at Specific Molecular Positions

The choice of where to place the deuterium atoms in the Raltegravir molecule is a strategic one. The "-d3" in Raltegravir-d3 indicates that three hydrogen atoms have been replaced by deuterium. This labeling is often done on a methyl group (CH3) that is metabolically stable, meaning it is less likely to be cleaved off during metabolism. smolecule.com This ensures that the isotopic label remains on the molecule as it is processed in the body, allowing for accurate tracking. chemicalsknowledgehub.com

By placing the deuterium atoms at a position not involved in the drug's primary metabolic pathways, researchers can avoid significantly altering the drug's intrinsic pharmacokinetic properties while still benefiting from the mass difference for analytical purposes. googleapis.com In the case of Raltegravir-d3, the deuterium atoms are typically located on the N-methyl group. smolecule.com

Scope and Academic Relevance of Raltegravir-d3 Potassium Salt in Preclinical Investigations

This compound is a specific form of deuterated Raltegravir used extensively in preclinical research. scbt.comchemicalbook.comscbt.compharmaffiliates.comlgcstandards.com The potassium salt form often enhances the solubility and stability of the compound, making it easier to handle and formulate for experimental use. europa.eu

Its primary academic relevance lies in its application as an internal standard for the quantification of Raltegravir in various biological matrices like plasma, peripheral blood mononuclear cells (PBMCs), and mucosal secretions. nih.govasm.orgoup.comoup.com This is crucial for pharmacokinetic studies that aim to understand the drug's concentration-time profile in the body. asm.orgwjpps.com Such studies are fundamental in establishing the relationship between drug exposure and its therapeutic effect.

For instance, preclinical studies in animal models, such as rhesus macaques, have utilized Raltegravir-d3 to determine the pharmacokinetic profile of Raltegravir in plasma and mucosal fluids, providing valuable data for assessing its potential for HIV prevention. oup.comnatap.org

The following table summarizes the key applications of this compound in research:

| Application Area | Specific Use | Significance |

| Pharmacokinetic Studies | Internal standard for quantifying Raltegravir in biological samples (plasma, cells, tissues). nih.govasm.orgoup.com | Enables accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govchemicalsknowledgehub.com |

| Bioequivalence Studies | Used to compare the bioavailability of different formulations of Raltegravir. nih.gov | Ensures that generic or new formulations perform similarly to the original drug. |

| Drug Metabolism Studies | Helps in identifying and quantifying metabolites of Raltegravir. scitechnol.com | Provides insights into how the drug is broken down in the body, which can affect its efficacy and safety. |

| Analytical Method Development | Serves as a reference compound for developing and validating robust bioanalytical methods (e.g., LC-MS/MS). nih.govwjpps.com | Ensures the reliability and accuracy of data generated in preclinical and clinical studies. |

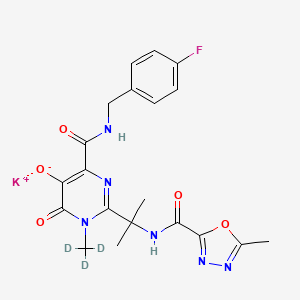

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20FKN6O5 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |

InChI Key |

IFUKBHBISRAZTF-NXIGQQGZSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+] |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Origin of Product |

United States |

Synthetic Pathways and Deuteration Strategies for Raltegravir D3 Potassium Salt

Methodologies for Chemical Synthesis of Raltegravir Precursors

The synthesis of the Raltegravir scaffold is a multi-step process that involves the construction of two key heterocyclic systems—a pyrimidinone and an oxadiazole—which are subsequently linked. Several manufacturing routes have been developed to optimize yield and purity. researchgate.net

A common pathway begins with 2-amino-2-methylpropanenitrile, which is reacted with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride to form an amide intermediate, N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide. wikipedia.orggoogle.com This cyano group is then converted to an amidoxime (B1450833) by treatment with hydroxylamine. wikipedia.org The central, highly functionalized pyrimidinone core is subsequently constructed through the reaction of this amidoxime with an acetylenic ester, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often involving a thermal rearrangement of the resulting adduct. researchgate.netwikipedia.org

An alternative strategy involves coupling the pyrimidinone core, such as methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxylate, with 4-fluorobenzyl amine. google.comgoogle.com This is followed by a crucial and often challenging regioselective methylation step to install the methyl group on the pyrimidinone nitrogen. google.comd-nb.info

Table 1: Key Precursors and Intermediates in Raltegravir Synthesis

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 2-Amino-2-methylpropanenitrile | 2-Amino-2-methylpropanenitrile | Starting material for the oxadiazole side chain assembly. google.com |

| 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | Acylating agent to form the oxadiazole carboxamide. researchgate.net |

| N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide | N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide | Intermediate leading to the amidoxime. google.com |

| Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl acetylenedicarboxylate | Reagent for constructing the pyrimidinone ring. wikipedia.org |

| N-des-methyl Raltegravir | N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide | Key precursor for the final methylation step. google.com |

Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling of Raltegravir

The introduction of deuterium into a molecule can be achieved through various methods. For Raltegravir-d3, the objective is the site-specific labeling of the N-methyl group. cleanchemlab.com This is almost exclusively accomplished by using deuterated reagents during the synthesis, as direct exchange on the final molecule is not feasible for this position.

Catalytic Deuteration Reactions

Catalytic deuteration methods, such as hydrogen-isotope exchange (HIE), are powerful tools for labeling organic molecules. nih.gov These reactions often employ transition metal catalysts (e.g., iridium, ruthenium, iron) and a deuterium source like D₂ gas or D₂O. nih.govrsc.orgacs.orgacs.org For instance, iridium-based catalysts have been shown to effectively deuterate N-heterocycles, and iron catalysts can facilitate deuteration of heteroarenes on a large scale. nih.govacs.org Ruthenium catalysts can achieve selective deuteration of C(sp³)–H bonds on the N-substituents of N-heterocyclic carbenes. acs.orgnih.gov

However, these methods are generally applied to C-H bonds adjacent to coordinating groups or on aromatic rings. Direct, selective catalytic deuteration of the N-methyl group on a complex molecule like Raltegravir, without affecting other positions, would be exceptionally challenging and is not the preferred industrial or academic route for producing Raltegravir-d3.

Utilization of Deuterated Reagents in Synthetic Steps

The most direct and efficient strategy for the synthesis of Raltegravir-d3 involves the use of a deuterated methylating agent. simsonpharma.comarkat-usa.org This approach requires synthesizing the Raltegravir backbone up to the final methylation step, resulting in the N-des-methyl precursor. This precursor is then alkylated using a trideuterated methyl source.

Commonly used deuterated reagents for this purpose include iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d3. arkat-usa.orgresearchgate.net The reaction is performed under basic conditions, where the nitrogen atom of the pyrimidinone ring acts as a nucleophile, attacking the electrophilic CD₃ group. This method ensures that the three deuterium atoms are installed precisely at the desired N-methyl position with high isotopic enrichment. arkat-usa.org The challenge in this step is ensuring high regioselectivity, as conventional methylating agents can sometimes lead to mixtures of N- and O-methylated products. d-nb.info

Table 2: Comparison of Deuteration Strategies for Raltegravir-d3

| Strategy | Description | Applicability to Raltegravir-d3 | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Deuteration | Exchange of protons with deuterium from a source (e.g., D₂O, D₂ gas) using a metal catalyst. nih.govrsc.org | Generally not suitable for the specific N-methyl group labeling of Raltegravir due to lack of selectivity. acs.org | Can use inexpensive deuterium sources. | Poor site-selectivity for this specific application; risk of deuteration at multiple sites. |

| Deuterated Reagents | Introduction of a deuterated functional group using a labeled reagent (e.g., CD₃I). arkat-usa.org | The primary and most effective method. The N-des-methyl precursor is methylated with a CD₃-source. researchgate.net | High site-specificity and isotopic enrichment. nih.gov | Requires synthesis of a specific precursor and use of more expensive deuterated reagents. nih.gov |

Conversion to Potassium Salt Form: Academic Preparative Considerations

The conversion of Raltegravir-d3 to its potassium salt is a critical final step to enhance its aqueous solubility and stability, which is often poor for the free acid form. google.comjustia.com This acid-base reaction is typically carried out by treating a solution or suspension of the Raltegravir-d3 free base with a suitable potassium base.

From an academic and process chemistry perspective, several factors are considered:

Choice of Base: Common potassium bases include potassium hydroxide (B78521) (KOH), potassium tert-butoxide (t-BuOK), and other potassium alkoxides. google.comjustia.com The choice can influence the reaction kinetics and the polymorphic form of the final salt.

Solvent System: The selection of solvent is crucial for controlling solubility, crystallization, and purity. Various solvents and mixtures have been reported, including ethanol (B145695), methanol, acetone (B3395972), tert-butanol (B103910), ethyl acetate, and water. google.comjustia.com For instance, suspending Raltegravir in ethanol and adding a solution of potassium tert-butoxide in tert-butanol is one documented method. google.com Another approach involves dissolving Raltegravir in a mixture of acetone and a ketone like methyl ethyl ketone (MEK) before adding aqueous methanolic KOH. justia.com

Stoichiometry and Temperature: The molar ratio of the potassium base to the Raltegravir free acid is carefully controlled, often in the range of 0.2 to 1.2 molar equivalents, to ensure complete conversion without introducing excess base. justia.com The reaction temperature is typically maintained between 0°C and 40°C to control crystallization and minimize impurity formation. justia.com

Isolation and Purification: The Raltegravir-d3 potassium salt usually precipitates from the reaction mixture. It is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials or excess base, and dried under vacuum to yield the final crystalline product. google.comgoogle.com

Analytical Characterization of Deuterium Enrichment and Purity in Synthetic Products

After synthesis, a rigorous analytical characterization is required to confirm the identity, purity, and isotopic enrichment of this compound. nih.govresearchgate.net This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the chemical purity of the final product. nih.govresearchgate.netrjptonline.org The method separates the active ingredient from any process-related impurities or degradation products, allowing for precise quantification. Validated HPLC methods for Raltegravir typically show high accuracy and precision, with purity levels expected to be above 99.5%. google.comthermofisher.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the successful incorporation of deuterium. It verifies the expected increase in molecular weight (approximately +3 Da compared to the non-deuterated analog). rsc.org MS analysis is also the primary tool for quantifying the level of deuterium enrichment by measuring the relative abundance of the d3-isotopologue compared to any d0, d1, or d2 species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.

In the ¹H NMR spectrum of Raltegravir-d3, the signal corresponding to the N-methyl protons (typically a singlet) will be significantly diminished or absent, confirming successful deuteration at that site.

²H NMR (Deuterium NMR) can be used to show a signal at the chemical shift corresponding to the N-CD₃ group, directly observing the incorporated deuterium.

¹³C NMR will also show a characteristic change for the carbon of the N-CD₃ group, which will appear as a multiplet due to coupling with deuterium, further confirming the labeling.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Findings |

|---|---|---|

| HPLC-UV | Determines chemical purity and quantifies impurities. nih.govresearchgate.net | Purity typically >99.5%. Retention time matches that of a reference standard. google.com |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. rsc.org | Molecular ion peak corresponding to the d3-isotopologue. Quantifies the percentage of d0, d1, d2, and d3 species. |

| ¹H NMR | Confirms site of deuteration. | Absence or significant reduction of the N-methyl proton signal. rsc.org |

| ²H NMR | Directly detects incorporated deuterium. | Presence of a signal at the chemical shift of the N-CD₃ group. |

| Infrared (IR) Spectroscopy | Confirms functional groups and overall structure. | Spectrum conforms to the reference standard, with potential C-D stretching vibrations visible. thermofisher.com |

Advanced Analytical Methodologies Utilizing Raltegravir D3 Potassium Salt

Role of Raltegravir-d3 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, especially when using highly sensitive techniques like mass spectrometry, an internal standard (IS) is crucial. A stable isotope-labeled internal standard, such as Raltegravir-d3, is considered the gold standard. scispace.com Because it has nearly identical physicochemical properties to the analyte (Raltegravir), it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. nih.gov This similarity allows it to accurately correct for any loss of analyte during sample extraction and for fluctuations in the mass spectrometer's signal, leading to highly reliable data. scispace.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological matrices like human plasma. nih.gov The development of a robust LC-MS/MS method using Raltegravir-d3 as an internal standard involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

Achieving clean chromatographic separation is vital to prevent interference from other compounds in the biological sample. nih.gov Researchers have developed various methods, optimizing components like the analytical column, mobile phase composition, and flow rate to ensure Raltegravir is well-resolved from endogenous plasma components and potential metabolites. nih.govnih.gov

For instance, one validated method achieved a rapid run time of just 2.0 minutes by using a Chromolith RP-18e endcapped C18 column (100 mm × 4.6 mm). nih.gov Another study employed an Ace C18 column (50 x 3.0 mm, 3 µm) with a mobile phase of 0.1mM EDTA in 0.1% formic acid and methanol. nih.gov These optimized conditions ensure symmetric and sharp peaks, which are essential for accurate quantification. ijpar.com

Interactive Table: Examples of Chromatographic Conditions for Raltegravir Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov |

|---|---|---|---|

| Column | Chromolith RP-18e C18 (100x4.6 mm) | Ace C18 (50x3.0 mm, 3 µm) | AQUITY UPLC C18 |

| Mobile Phase | Acetonitrile: 5mM Ammonium Formate (pH 3.0) | 0.1mM EDTA in 0.1% Formic Acid / Methanol (42.5/57.5 v/v) | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) (50:50 v/v) |

| Flow Rate | 1.20 mL/min | 0.5 mL/min | Not Specified |

| Run Time | 2.0 min | Not Specified | < 1.0 min |

Mass spectrometric detection for Raltegravir and its deuterated internal standard is typically performed on a triple quadrupole mass spectrometer. nih.gov A key strategy is the use of Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

While positive ionization can be used, several studies have found that operating in the negative ionization mode offers better selectivity and avoids interference from metabolites like Raltegravir glucuronide. nih.gov In this mode, specific ion transitions are monitored for both the analyte and the internal standard.

Interactive Table: MRM Transitions for Raltegravir and Raltegravir-d3

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Raltegravir | Negative | 443.1 | 316.1 | nih.gov |

| Raltegravir-d3 | Negative | 446.1 | 319.0 | nih.gov |

| Raltegravir | Positive | 445.2 | 361.2 | nih.gov |

| Raltegravir-d3 | Positive | 451.1 | 367.2 | nih.gov |

| Raltegravir ((13)C(6)-IS) | Positive | 451 | 367 | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of Raltegravir. ijpar.comijprajournal.com When combined with mass spectrometry, HPLC methods utilizing Raltegravir-d3 as an internal standard provide robust and reliable quantification in biological fluids. nih.govjst.go.jp These methods are essential for therapeutic drug monitoring and pharmacokinetic studies. One study developed a selective and rapid HPLC-MS/MS method using Raltegravir-d3 to quantify Raltegravir in human plasma, demonstrating the compound's utility in high-throughput clinical applications. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses smaller particle sizes in the column, leading to faster analysis times and improved resolution compared to traditional HPLC. nih.gov UPLC-MS/MS methods have been successfully developed for Raltegravir quantification, often employing a stable isotope-labeled internal standard like Raltegravir-d3. nih.govnih.gov These methods are particularly valuable for clinical research and therapeutic drug monitoring due to their high throughput and sensitivity. nih.govnih.gov For example, a validated UPLC-MS/MS method was able to complete a single chromatographic run within one minute, significantly increasing sample analysis efficiency. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Validation of Analytical Methods Employing Raltegravir-d3

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure its reliability, as per guidelines from regulatory bodies like the USFDA. nih.gov The use of Raltegravir-d3 is integral to meeting the stringent criteria for these validations. Key validation parameters include linearity, accuracy, precision, recovery, and matrix effect.

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. Methods using Raltegravir-d3 have shown excellent linearity, with correlation coefficients (r²) often exceeding 0.99. nih.govnih.gov One method was linear over a concentration range of 2.0–6000 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. Validated methods show high accuracy (often within 98-104%) and precision, with the coefficient of variation (%CV) for intra-day and inter-day assays typically below 15%. nih.govnih.gov

Recovery: This parameter assesses the efficiency of the extraction process. The mean extraction recovery for Raltegravir is often high and consistent across different concentration levels, with one study reporting a mean recovery of 92.6%. nih.gov

Matrix Effect: This evaluates the influence of other components in the biological matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard like Raltegravir-d3 is particularly effective at compensating for matrix effects, with IS-normalized matrix factors typically close to unity (e.g., 0.992 to 0.999). nih.gov

Interactive Table: Summary of Validation Parameters from a Published LC-MS/MS Method

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 2.0–6000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | ≥0.9978 | nih.gov |

| Intra-batch Accuracy | 98.3–103.9% | nih.gov |

| Intra-batch Precision (%CV) | 2.77–3.64% | nih.gov |

| Mean Extraction Recovery | 92.6% | nih.gov |

| IS-Normalized Matrix Factor | 0.992–0.999 | nih.gov |

Assessment of Linearity and Calibration Range

A fundamental requirement for any quantitative bioanalytical method is the establishment of linearity over a defined concentration range. In assays utilizing Raltegravir-d3 as an internal standard, calibration curves are constructed by plotting the peak area ratio of Raltegravir to Raltegravir-d3 against the nominal concentration of the analyte. These curves consistently demonstrate excellent linearity, as indicated by a high coefficient of determination (r²).

For instance, a validated LC-MS/MS method for the quantification of Raltegravir in human plasma established linearity over a concentration range of 2.0 to 6000 ng/mL, with all calibration curves showing an r² value of ≥0.9978. nih.govresearchgate.net Another study for the simultaneous determination of multiple integrase inhibitors, including Raltegravir, reported linearity within the range of 0.5 to 1,250 ng/mL with an r² > 0.9904. jst.go.jp In the analysis of intracellular Raltegravir in human cell extracts, linearity was achieved over a range of 0.0023 to 9.2 ng/mL, with r² values of 0.996 or above. nih.gov Similarly, methods have been validated for cerebrospinal fluid (CSF) with a linear range of 0.25 to 100 ng/mL and for plasma with a range of 2 to 1,000 ng/mL. nih.gov

The use of a weighted least-squares linear regression model, typically with a weighting factor of 1/x² or 1/x, is common to ensure accuracy across the entire calibration range, particularly at the lower concentrations. nih.gov

Table 1: Linearity and Calibration Range of Raltegravir Assays Using Raltegravir-d3 Internal Standard

| Biological Matrix | Calibration Range (ng/mL) | Coefficient of Determination (r²) | Reference |

|---|---|---|---|

| Human Plasma | 2.0–6000 | ≥0.9978 | nih.govresearchgate.net |

| Human Plasma | 0.5–1250 | >0.9904 | jst.go.jp |

| Human Cell Extracts | 0.0023–9.2 | ≥0.996 | nih.gov |

| Cerebrospinal Fluid | 0.25–100 | Not specified | nih.gov |

| Human Plasma | 5–1500 | Not specified | researchgate.net |

Evaluation of Extraction Recovery and Matrix Effects

The efficiency of the extraction process and the influence of endogenous matrix components are critical parameters in bioanalytical method validation. Raltegravir-d3 potassium salt is instrumental in assessing both extraction recovery and matrix effects due to its similar behavior to the analyte during these processes.

Extraction recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of a sample spiked with the analyte after extraction. Studies have shown that the extraction recovery for Raltegravir is consistent and high. For example, one method reported a mean extraction recovery of 92.6% for Raltegravir and 91.8% for the Raltegravir-d3 internal standard from human plasma. nih.govresearchgate.net The consistency of recovery across different concentration levels (low, medium, and high quality control samples) is a key indicator of a reliable method. nih.gov

Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are evaluated by comparing the response of an analyte in an extracted blank matrix to its response in a neat solution. The use of a stable isotope-labeled internal standard like Raltegravir-d3 is the preferred approach to correct for matrix effects. The IS-normalized matrix factors, which should ideally be close to unity, demonstrate the effectiveness of the internal standard in compensating for these effects. In one study, the IS-normalized matrix factors for Raltegravir ranged from 0.992 to 0.999, indicating negligible matrix effects. nih.govresearchgate.net

Table 2: Extraction Recovery and Matrix Factor Data for Raltegravir

| Biological Matrix | Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor Range | Reference |

|---|---|---|---|---|

| Human Plasma | Raltegravir | 92.6 | 0.992–0.999 | nih.govresearchgate.net |

Precision and Accuracy Determinations in Research Matrices

The precision and accuracy of a bioanalytical method are determined by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-batch) and on different days (inter-batch). The use of Raltegravir-d3 as an internal standard significantly contributes to achieving high levels of precision and accuracy.

Precision is expressed as the coefficient of variation (%CV), while accuracy is expressed as the percent deviation from the nominal concentration. Regulatory guidelines typically require %CV to be ≤15% (or ≤20% at the lower limit of quantification, LLOQ) and accuracy to be within 85-115% (or 80-120% at the LLOQ).

In a study quantifying Raltegravir in human plasma, the intra-batch precision ranged from 2.77% to 3.64%, with accuracy between 98.3% and 103.9%. nih.gov The inter-batch precision for the same method varied from 0.87% to 2.53%, with accuracy within 96.3% to 102.2%. nih.gov For intracellular Raltegravir analysis, the greatest average absolute %CV and percent deviation were less than 7.52% and 4.96%, respectively. nih.gov Another method for multiple antiretrovirals reported mean intra- and inter-day accuracy of 99.6% ± 7.2% and 101.0% ± 5.0%, respectively, with %CV values ≤18.5% and ≤10.3%. jst.go.jp

Table 3: Precision and Accuracy of Raltegravir Quantification

| Matrix | Analysis Type | Precision (%CV) | Accuracy (%) | Reference |

|---|---|---|---|---|

| Human Plasma | Intra-batch | 2.77–3.64 | 98.3–103.9 | nih.gov |

| Human Plasma | Inter-batch | 0.87–2.53 | 96.3–102.2 | nih.gov |

| Human Cell Extracts | Inter-day | <7.52 | 95.04–104.96 | nih.gov |

| Human Plasma | Intra-day | ≤18.5 | 92.4–106.8 | jst.go.jp |

Stability Studies of Raltegravir-d3 in Analytical Samples

Ensuring the stability of both the analyte and the internal standard under various storage and handling conditions is a critical aspect of method validation. Stability studies are conducted to demonstrate that the concentration of the analyte does not change significantly from the time of sample collection to the time of analysis.

Raltegravir, with Raltegravir-d3 as the internal standard, has been shown to be stable under a variety of conditions, including short-term storage at room temperature, long-term storage at frozen temperatures (e.g., -20°C or -70°C), and after multiple freeze-thaw cycles. One study confirmed that no significant degradation of Raltegravir occurred during sample storage or throughout the extraction processing steps. nih.gov The stability of stock solutions of both Raltegravir and Raltegravir-d3 is also assessed to ensure the integrity of the calibration standards and QC samples over time.

Application in Research Bioanalytical Assays for Raltegravir Quantitation

The validated analytical methods employing this compound are widely applied in various research settings to quantify Raltegravir concentrations. These applications are essential for understanding the drug's pharmacology and for preclinical development.

Quantification in In Vitro Biological Media (e.g., Cell Lysates, Microsomal Incubations)

Cell Lysates: Determining the intracellular concentrations of antiretroviral drugs is crucial for understanding their mechanism of action and for establishing relationships between drug exposure and antiviral effect. An ultrasensitive LC-MS/MS assay has been developed to measure Raltegravir in human peripheral blood mononuclear cell (PBMC) extracts. nih.govdocumentsdelivered.com This method allows for the accurate quantification of intracellular drug levels, which is vital for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The use of Raltegravir-d3 ensures the reliability of these measurements in a complex matrix like cell lysate. nih.gov

Microsomal Incubations: In vitro metabolism studies using liver microsomes are fundamental in drug development to investigate metabolic pathways and potential drug-drug interactions. Raltegravir is primarily metabolized by UGT1A1-mediated glucuronidation. Assays utilizing Raltegravir-d3 have been employed to study the turnover of Raltegravir in human liver microsomal incubations, providing essential data for predicting human clearance and oral drug exposure. researchgate.netnih.gov

Quantification in Animal Biological Matrices (e.g., Plasma, Tissue Homogenates, Cerebrospinal Fluid, Mucosal Secretions from Preclinical Models)

Preclinical animal models are indispensable for evaluating the pharmacokinetics and efficacy of new drug candidates before human trials. This compound serves as a reliable internal standard for quantifying Raltegravir in a wide array of animal matrices.

Plasma: Numerous pharmacokinetic studies in animal models, such as macaques and rats, have relied on LC-MS/MS methods with Raltegravir-d3 to determine plasma drug concentrations over time. nih.govnih.gov These studies are essential for defining clinically relevant doses and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. nih.gov

Tissue Homogenates: Understanding drug distribution into various tissues is critical. Methods have been developed to quantify Raltegravir in tissue homogenates from preclinical models. For example, studies have measured Raltegravir concentrations in rectal and vaginal tissues to assess its potential for pre-exposure prophylaxis (PrEP). nih.gov

Cerebrospinal Fluid (CSF): The central nervous system (CNS) can act as a sanctuary site for HIV. Therefore, measuring drug penetration into the CSF is important. Raltegravir has been quantified in the CSF of preclinical models and human subjects, with studies showing that concentrations in CSF can exceed the IC₅₀ for wild-type HIV. nih.govresearchgate.netnih.govcapes.gov.brmdpi.com

Mucosal Secretions: For drugs considered for HIV prevention, concentrations in mucosal secretions (e.g., rectal and vaginal fluids) are of high interest. Studies in macaques have quantified Raltegravir in these secretions to evaluate its potential as a PrEP agent, demonstrating significant penetration into these compartments. nih.gov

Table 4: Application of Raltegravir-d3 in Quantifying Raltegravir in Various Biological Matrices

| Application Area | Biological Matrix | Animal Model | Purpose of Quantification | Reference |

|---|---|---|---|---|

| Intracellular PK | Cell Lysates (PBMCs) | Human (in vitro) | Determine intracellular drug concentrations for PK/PD modeling | nih.govnih.gov |

| Metabolism Studies | Microsomal Incubations | Human (in vitro) | Investigate metabolic pathways and predict clearance | researchgate.netnih.gov |

| Pharmacokinetics | Plasma | Macaques, Rats | Define clinically relevant doses and ADME properties | nih.govnih.gov |

| Pre-Exposure Prophylaxis (PrEP) Research | Tissue Homogenates (Rectal, Vaginal) | Not specified | Assess drug distribution in target tissues | nih.gov |

| CNS Penetration | Cerebrospinal Fluid (CSF) | Not specified | Evaluate drug levels in the central nervous system | nih.govresearchgate.netnih.govcapes.gov.br |

Preclinical Pharmacokinetic and Disposition Studies Utilizing Raltegravir D3

Investigation of Absorption Kinetics in In Vitro Models

In vitro models are instrumental in predicting the intestinal absorption of orally administered drugs. The Caco-2 cell permeability assay, which utilizes a monolayer of human colorectal adenocarcinoma cells, is a standard for simulating the human intestinal epithelium. youtube.com Studies using this model have investigated the absorption properties of Raltegravir.

Research indicates that Raltegravir's accumulation and permeability in Caco-2 cells are influenced by the pH of the transport buffer. researchgate.net Furthermore, these in vitro systems help in identifying the roles of various transporters in the absorption process. For instance, Raltegravir has been identified as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit its permeability across the intestinal barrier. researchgate.netresearchgate.net The Caco-2 model, sometimes enhanced with overexpression of specific transporters, provides an efficient platform for examining the cellular uptake mechanisms of compounds like Raltegravir. umich.edu

Assessment of Distribution Profiles in Animal Models

Preclinical studies in animal models are essential for understanding how a drug distributes throughout the body. nih.gov Raltegravir has been evaluated in several species, including rats, dogs, and rhesus macaques, revealing species-specific pharmacokinetic parameters. researchgate.netfda.gov

In humanized mouse models, Raltegravir demonstrated higher exposure in mucosal tissues—such as vaginal, rectal, and intestinal mucosa—compared to plasma. nih.gov This is particularly relevant for its application in HIV pre-exposure prophylaxis (PrEP). Similarly, studies in rhesus macaques measured drug concentrations in blood, rectal, and vaginal secretions to identify doses that mimic human drug exposures. nih.gov FDA reviews of nonclinical data have noted that Raltegravir readily crosses the blood-placental barrier in rats, with fetal plasma concentrations being 1.5- to 2.5-fold higher than maternal plasma concentrations. fda.gov It is also secreted into rat milk, with concentrations approximately 3-fold higher than in maternal plasma. fda.gov

The following table summarizes key tissue distribution findings from various preclinical animal models.

| Animal Model | Tissue/Fluid | Key Finding |

| Humanized Mice | Vaginal & Rectal Tissue | ~10-fold higher exposure than plasma. |

| Humanized Mice | Intestinal Mucosa | ~100-fold higher exposure than plasma. |

| Rhesus Macaques | Rectal & Vaginal Fluids | High and sustained drug penetration observed. nih.gov |

| Rats | Fetal Plasma | 1.5 to 2.5 times higher concentration than maternal plasma. fda.gov |

| Rats | Milk | ~3 times higher concentration than maternal plasma. fda.gov |

Elucidation of Metabolic Pathways and Transformations Using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to map the metabolic fate of a drug. The use of Raltegravir-d3 allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples, providing clear insights into its biotransformation.

In Vitro Hepatic Metabolism Studies (e.g., Microsomes, Hepatocytes)

The liver is the primary site of drug metabolism. In vitro hepatic models, such as liver microsomes and hepatocytes, are used to study the metabolic stability and pathways of new chemical entities. These systems contain the key enzymes responsible for drug metabolism. researchgate.net For Raltegravir, these studies have shown that it is metabolized primarily through glucuronidation. researchgate.netresearchgate.net This process involves the addition of a glucuronic acid moiety to the drug molecule, which facilitates its excretion.

Identification of Metabolites through Deuterium-Specific Mass Shifts

Mass spectrometry is a key analytical technique for identifying drug metabolites. When a stable isotope-labeled compound like Raltegravir-d3 is used, the parent drug and any metabolites formed from it will have a distinct mass shift compared to their non-labeled counterparts. This deuterium (B1214612) "tag" makes it easier to identify drug-related material in complex biological matrices like plasma or urine. The primary metabolite of Raltegravir is its glucuronide conjugate. plos.orgnih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this metabolite can be quantified, allowing for a detailed understanding of the UGT1A1 metabolic pathway. plos.org

Role of UGT1A1 in Glucuronidation Pathways

The primary metabolic pathway for Raltegravir is glucuronidation, a process catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes. oup.com Specifically, the UGT1A1 isoenzyme is the principal enzyme responsible for metabolizing Raltegravir. plos.orgnih.govnih.gov This pathway is significant because UGT1A1 is also essential for the metabolism of bilirubin. nih.govnih.gov Raltegravir is considered metabolically inert with respect to cytochrome P450 enzymes, which are responsible for the metabolism of many other drugs. plos.org This specificity for UGT1A1 reduces the likelihood of drug-drug interactions with medications metabolized by the CYP450 system. researchgate.net The resulting raltegravir-glucuronide metabolite is inactive and devoid of antiretroviral activity. nih.gov

Preclinical Excretion Studies in Animal Models

Understanding how a drug and its metabolites are eliminated from the body is a fundamental component of pharmacokinetic research. Mass balance studies, often using radiolabeled compounds in animal models, are conducted to determine the routes and extent of excretion.

In preclinical animal models such as mice, rats, and monkeys, the absorbed dose of a drug is often extensively metabolized and secreted into bile, leading to elimination primarily through feces. nih.gov For Raltegravir, studies in animals suggest that it can be excreted in a conjugated form via the bile duct. nih.gov This conjugated form may then be de-conjugated in the large bowel back to the parent Raltegravir. nih.gov While a specific mass balance study for Raltegravir in animals was not detailed in the provided search results, a study on a similar compound, dolutegravir, showed that after oral administration, the majority of radioactivity was eliminated in feces. nih.gov Studies on other compounds in rats detail the collection of feces, urine, and bile to quantify the excretion pathways. frontiersin.orgmdpi.com These types of studies are crucial for constructing a complete picture of a drug's disposition.

Comparative Pharmacokinetic Analysis of Raltegravir and Raltegravir-d3 in Preclinical Systems

Detailed, head-to-head comparative pharmacokinetic data for Raltegravir and Raltegravir-d3 in preclinical systems are not available in the published scientific literature. The primary application of Raltegravir-d3 in pharmacokinetic studies is as an internal standard for the accurate measurement of Raltegravir concentrations in biological matrices. This methodology relies on the principle that the deuterated and non-deuterated compounds co-elute chromatographically and have similar ionization efficiency in mass spectrometry, with the key difference being their mass-to-charge ratio, which allows for precise quantification.

The scientific rationale for this approach is the widely accepted assumption that the substitution of hydrogen with deuterium atoms does not significantly impact the pharmacokinetic properties of the molecule. Deuterium is a stable, non-radioactive isotope of hydrogen, and its slightly greater mass is not anticipated to alter the fundamental ADME characteristics of the drug in a physiologically meaningful way. Therefore, it is expected that Raltegravir-d3 would exhibit a pharmacokinetic profile—including parameters such as clearance, volume of distribution, and half-life—that is virtually indistinguishable from that of Raltegravir in preclinical models.

Without direct comparative studies, any discussion on the potential subtle differences in their pharmacokinetic profiles would be speculative. Such studies, were they to be conducted, would likely confirm the high degree of similarity in the in vivo behavior of the two compounds, further validating the use of Raltegravir-d3 as a reliable internal standard in bioanalytical methods.

Biochemical and Mechanistic Investigations of Raltegravir D3

In Vitro Studies on Enzyme Inhibition and Binding Characteristics

Raltegravir is a potent inhibitor of the HIV-1 integrase (IN) enzyme, a critical component of the viral replication cycle responsible for inserting the viral DNA into the host cell's genome. wikipedia.org The primary mechanism of action involves the inhibition of the strand transfer step of this process. nih.gov In vitro studies have consistently demonstrated its high potency against both HIV-1 and HIV-2. nih.govselleckchem.com

The inhibitory activity of Raltegravir is quantified through various assays. In enzymatic assays using recombinant integrase, Raltegravir exhibits a 50% inhibitory concentration (IC₅₀) in the low nanomolar range, typically between 2 to 7 nM. nih.gov Cell-based assays, which measure the inhibition of viral replication in cell cultures, show a 95% inhibitory concentration (IC₉₅) of approximately 0.019 to 0.031 µM. nih.gov Studies specifically targeting HIV-2 have reported an IC₅₀ value of 2.1 nM and an IC₉₅ of 6 nM in CEMx174 cells. selleckchem.commdpi.com Raltegravir's selectivity for HIV integrase is notable, as it is over 1,000 times more selective for this enzyme compared to other phosphotransferase enzymes like human polymerases. nih.gov

The molecular basis for this inhibition lies in Raltegravir's ability to chelate divalent metal cations, specifically magnesium ions (Mg²⁺), within the active site of the integrase enzyme. nih.gov This chelation is critical for blocking the binding of the host DNA to the enzyme-viral DNA complex, thereby preventing the integration step. nih.gov Modeling studies have identified key interactions between Raltegravir and the catalytic triad (B1167595) residues of the integrase enzyme—D64, D116, and E152—which are essential for its inhibitory function. nih.gov

| Assay Type | Target | Metric | Concentration | Source |

|---|---|---|---|---|

| Enzymatic (Recombinant IN) | HIV-1 | IC₅₀ | 2 - 7 nM | nih.gov |

| Cell-Based | HIV-1 | IC₉₅ | 0.019 - 0.031 µM | nih.gov |

| Cell-Based | HIV-1 | IC₉₅ | 31 ± 20 nM | selleckchem.com |

| Cell-Based (Pseudovirion) | HIV-2 | IC₅₀ | 2.1 nM | mdpi.com |

| Cell-Based (CEMx174 cells) | HIV-2 | IC₉₅ | 6 nM | selleckchem.com |

Evaluation of Ionic Interactions and Metal Complexation In Vitro

The disposition and permeability of Raltegravir are significantly influenced by the presence of metal cations, a characteristic directly linked to its chelating properties. nih.gov In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that Raltegravir's cellular permeability is markedly reduced in the presence of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govnih.gov Conversely, the presence of the monovalent cation potassium (K⁺) does not produce a similar decrease in permeability. hiv-druginteractions.orghiv-druginteractions.org

The underlying mechanism for this observation is the formation of a metal-drug complex between Raltegravir and the divalent cations. nih.govhiv-druginteractions.org This chelation process results in a complex that is less able to traverse the cell membrane, thereby reducing its absorption and disposition. nih.govhiv-druginteractions.org This interaction is consistent with Raltegravir's therapeutic mechanism, which relies on chelating Mg²⁺ ions at the active site of the HIV integrase enzyme. nih.gov These in vitro findings provide a biochemical explanation for potential interactions that can alter the pharmacokinetic properties of the compound. nih.govnih.gov

| Cation | Valence | Effect on Permeability | Proposed Mechanism | Source |

|---|---|---|---|---|

| Magnesium (Mg²⁺) | Divalent | Decreased | Formation of a low-permeability metal-drug complex | nih.govnih.gov |

| Calcium (Ca²⁺) | Divalent | Decreased | Formation of a low-permeability metal-drug complex | nih.govnih.gov |

| Potassium (K⁺) | Monovalent | No significant change | Does not form a permeability-altering complex | hiv-druginteractions.orghiv-druginteractions.org |

Assessment of Stability and Degradation Pathways in Controlled In Vitro Environments

The chemical stability of Raltegravir is highly dependent on pH. nih.gov The compound demonstrates significant degradation under both strongly acidic and alkaline conditions. nih.govresearchgate.nettandfonline.com Raltegravir's structure contains a 1,3,4-oxadiazole (B1194373) ring, which is susceptible to hydrolysis. nih.gov

Under highly acidic conditions (pH 1.0), Raltegravir undergoes conversion to a hydrolyzed product, termed H-RAL, where the 1,3,4-oxadiazole ring is cleaved. nih.gov This degradation is time-dependent, with approximately 50% of the compound converted after 12 hours and complete conversion occurring within 72 hours. nih.gov A similar, albeit faster, degradation occurs under strongly alkaline conditions (pH 13.0), where 50% degradation is observed in just 6 hours. nih.gov In contrast, the compound is relatively stable at neutral pH and under oxidative, thermal, and photolytic stress conditions. researchgate.nettandfonline.com The formation of the H-RAL degradation product significantly reduces the compound's anti-HIV activity. nih.gov

| Condition | Time | % Raltegravir Remaining | Source |

|---|---|---|---|

| pH 1.0 | 3 hours | ~75% | nih.gov |

| 6 hours | ~60% | nih.gov | |

| 12 hours | ~50% | nih.gov | |

| 72 hours | 0% | nih.gov | |

| pH 13.0 | 6 hours | ~50% | nih.gov |

The pKa of Raltegravir has been determined to be approximately 6.7, influencing its solubility and lipophilicity across different pH ranges. nih.govnih.gov Its solubility is poor in acidic conditions (0.014 mg/mL at pH 1.2) and increases with rising pH. fda.gov

To counteract the pH-dependent degradation of Raltegravir, particularly in in vitro systems that may simulate acidic gastric environments, specific mitigation strategies have been explored. One promising approach involves the use of cyclodextrins (CDs). nih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate guest molecules, like Raltegravir, protecting them from the surrounding environment. By forming an inclusion complex, cyclodextrins can shield the labile 1,3,4-oxadiazole ring of Raltegravir from hydrolysis induced by extreme pH conditions. nih.gov In vitro studies have suggested that naturally occurring cyclodextrins, such as α-CD, β-CD, and γ-CD, can effectively prevent the conversion of Raltegravir to its inactive hydrolyzed form, thereby helping to maintain its biochemical activity. nih.gov

Advanced Research Applications of Stable Isotope Labeled Raltegravir

Use in Quantitative Proteomics for Target Engagement Studies

While Raltegravir-d3 Potassium Salt is not directly used to measure the binding event itself, it plays a critical role as an internal standard in the mass spectrometry-based quantitative proteomics workflows that are employed to study target engagement. For an integrase inhibitor like Raltegravir, the primary target is the viral enzyme integrase. nih.govnih.gov Target engagement studies aim to confirm that a drug binds to its intended target within a complex biological system, such as a cell lysate or a whole organism.

One advanced method for this is solvent-induced protein precipitation (iSPP), which assesses changes in a protein's thermal stability upon ligand binding. nih.gov The principle is that when a drug binds to its target protein, it generally confers extra stability to the protein's structure. This increased stability can be measured by subjecting cell lysates treated with the drug to a gradient of an organic solvent, which denatures and precipitates proteins. nih.gov Stabilized proteins will remain in solution at higher solvent concentrations compared to their unbound state.

Quantitative mass spectrometry is then used to identify and quantify the proteins remaining in the soluble fraction across the denaturation gradient. nih.gov In this crucial quantification step, a stable isotope-labeled standard like this compound is indispensable for accurately measuring the abundance of the target protein (integrase) and other cellular proteins. The labeled standard allows for precise normalization, correcting for variations in sample preparation and mass spectrometer performance, thereby enabling the reliable detection of subtle changes in protein stability that signify target engagement.

Table 1: Conceptual Data from a Target Engagement Study of Raltegravir using iSPP

This table illustrates how quantitative proteomics, reliant on stable isotope standards for accuracy, can identify the specific cellular target of Raltegravir by measuring changes in protein stability.

| Protein Target | Function | Change in Stability (Drug vs. Vehicle) | Conclusion |

|---|---|---|---|

| HIV-1 Integrase | Viral DNA Strand Transfer | +3.5-fold | Significant Stabilization (Direct Target Engagement) |

| Human DNA Polymerase | Host DNA Replication | +1.1-fold | No Significant Stabilization (Off-Target) |

| Reverse Transcriptase | Viral RNA to DNA Conversion | +0.9-fold | No Significant Stabilization (Off-Target) |

| Cyclophilin A | Host Chaperone Protein | -1.2-fold | No Significant Stabilization (Off-Target) |

Application in Reaction Kinetics and Mechanistic Enzymology

The use of deuterated compounds is a cornerstone of research into reaction kinetics and the mechanisms of enzyme-catalyzed reactions. The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. researchgate.netnih.gov If the breaking of a carbon-hydrogen bond is the rate-limiting step of a metabolic reaction, replacing that hydrogen with deuterium (forming a stronger C-D bond) will slow the reaction down.

Raltegravir is primarily metabolized not by cytochrome P450 enzymes, but through glucuronidation mediated by the enzyme UGT1A1. nih.govnih.gov While the deuterium atoms in Raltegravir-d3 are located on the N-methyl group and not at the site of glucuronidation, the compound is still exceptionally useful for kinetic studies. lgcstandards.com In pharmacokinetic research, a "cassette" dose containing a precise 1:1 mixture of Raltegravir and Raltegravir-d3 can be administered. Because the two compounds are chemically identical but have different masses, they can be distinguished and quantified simultaneously by LC-MS/MS.

This approach allows for a highly accurate determination of pharmacokinetic parameters by using one compound as an internal control for the other, effectively eliminating inter-subject variability when studying how factors like genetics or co-administered drugs affect the kinetics of Raltegravir's metabolism and elimination.

Table 2: Hypothetical Pharmacokinetic Parameters Illustrating the Kinetic Isotope Effect

This table shows a hypothetical comparison of key pharmacokinetic parameters for a drug and its deuterated analog, demonstrating how deuterium substitution can alter metabolic clearance and exposure.

| Pharmacokinetic Parameter | Raltegravir (Unlabeled) | Hypothetical Deuterated Analog (with KIE) | Implication of Deuteration |

|---|---|---|---|

| Half-life (t½) | ~9 hours nih.gov | ~15 hours | Slower elimination rate |

| Metabolic Clearance (CL) | X L/hr | 0.6 * X L/hr | Reduced rate of metabolism |

| Area Under the Curve (AUC) | Y ng·h/mL | 1.7 * Y ng·h/mL | Increased total drug exposure |

Tracing Drug-Drug Interactions at a Mechanistic Level In Vitro

This compound is a powerful tool for investigating the mechanisms of drug-drug interactions (DDIs) in vitro. Since Raltegravir's primary metabolic pathway is UGT1A1-mediated glucuronidation, most of its clinically relevant DDIs involve drugs that either induce or inhibit this enzyme. natap.orgnatap.org For example, the potent UGT1A1 inducer rifampin decreases Raltegravir plasma levels, while the UGT1A1 inhibitor atazanavir (B138) increases them. nih.govnih.gov

In vitro systems, such as human liver microsomes which contain UGT enzymes, are used to study these interactions at a mechanistic level. In these experiments, a known concentration of Raltegravir is incubated with the microsomes in the presence and absence of a potential interacting drug. The rate of Raltegravir metabolism is then measured over time.

Raltegravir-d3 is used as the internal standard in the LC-MS/MS analysis to ensure highly accurate quantification of the parent Raltegravir. nih.gov By comparing the rate of metabolism with and without the co-incubated drug, researchers can precisely determine the potency of inhibition or the magnitude of induction. The stable isotope standard is critical for this work because it co-elutes with the analyte and experiences identical matrix effects and extraction efficiencies, leading to highly reliable and reproducible data. nih.gov

Table 3: In Vitro Metabolism of Raltegravir in the Presence of UGT1A1 Modulators

This table presents data from a hypothetical in vitro experiment using human liver microsomes. It demonstrates how Raltegravir-d3 as an internal standard enables precise measurement of changes in Raltegravir metabolism when co-incubated with known enzyme inhibitors and inducers.

| Condition | Co-administered Agent | Effect on UGT1A1 | Rate of Raltegravir Glucuronidation (pmol/min/mg protein) | Conclusion |

|---|---|---|---|---|

| Control | None | Baseline Activity | 150.2 | Baseline metabolic rate established |

| Inhibition Test | Atazanavir | Inhibitor nih.gov | 45.8 | Significant inhibition of metabolism |

| Induction Test | Rifampin | Inducer nih.gov | 295.5 | Significant induction of metabolism |

| Negative Control | Midazolam | No effect on UGT1A1 nih.gov | 148.9 | No significant interaction observed |

Academic Research on Impurity Profiling and Reference Standards

In both academic research and industrial pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This compound serves as an ideal internal standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed for impurity profiling. pharmaffiliates.comijprajournal.com

Impurities in a drug substance can arise from the manufacturing process, degradation over time, or interaction with excipients. synthinkchemicals.com Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits. nih.govtandfonline.com

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis via mass spectrometry. nih.gov Raltegravir-d3 has virtually identical physicochemical properties to unlabeled Raltegravir, meaning it behaves the same way during chromatographic separation and sample extraction. However, it is easily differentiated by its higher mass in the mass spectrometer. nih.gov By adding a known amount of Raltegravir-d3 to a sample before analysis, any variability or loss during the analytical procedure affects both the standard and the analyte equally. This allows for a highly accurate and precise ratiometric quantification of Raltegravir and its impurities, ensuring the safety and quality of the final drug product. pharmaffiliates.com

Table 4: Example of an Impurity Profile Analysis using Raltegravir-d3 as an Internal Standard

This table outlines how Raltegravir-d3 is used in an LC-MS/MS method to accurately quantify the API and its potential process-related or degradation impurities.

| Analyte | Retention Time (min) | Mass Transition (m/z) | Quantification Method |

|---|---|---|---|

| Raltegravir | 4.31 ijprajournal.com | 443.1 → 316.1 nih.gov | Peak area ratio of analyte to internal standard |

| Raltegravir-d3 (Internal Standard) | 4.31 | 446.1 → 319.0 nih.gov | |

| Impurity A (e.g., Hydrolysis Product) | 3.85 | (Specific to impurity) | |

| Impurity B (e.g., Process Intermediate) | 5.10 | (Specific to impurity) | Peak area ratio of analyte to internal standard |

Solid State Chemistry and Formulation Science Research of Raltegravir D3 Potassium Salt

Polymorphism and Crystallization Studies of Raltegravir Potassium Salt

Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a critical area of study for any API. Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, melting point, and stability.

Identification and Characterization of Different Polymorphic Forms

Research and patent literature have identified several polymorphic and amorphous forms of Raltegravir and its potassium salt. These forms are typically characterized using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Anhydrous crystalline forms, designated as Form 1 and Form 3, and a hydrated crystalline form, Form 2, have been disclosed. google.com Form 1 is characterized by PXRD peaks at approximately 5.9, 12.5, 20.0, 20.6, and 25.6 degrees 2θ and a single melting endotherm with a peak temperature of about 279°C. google.com Form 2, a hydrated version, shows characteristic PXRD peaks at about 7.9, 13.8, 15.7, 24.5, and 31.5 degrees 2θ. google.com Its DSC thermogram is more complex, showing two broad endotherms and a third sharp endotherm. google.com

Further studies have revealed additional crystalline forms of Raltegravir (the free form), designated Form A and Form B. google.com Crystalline Raltegravir Form A is a hydrate characterized by PXRD peaks at about 7.74, 8.03, 11.83, 15.11, 15.50, and 16.08° ± 0.2° two theta values. google.com Form B shows distinct peaks at approximately 6.36, 12.73, 19.88, 20.20, and 21.64 ± 0.2° two theta values and a single melting endotherm at 216.5°C. google.com

For Raltegravir Potassium, other forms such as Form H1 and a range of others designated with Roman numerals (e.g., Form IV, V, VIII, X) have also been described. google.comgoogle.com Form H1 is distinguished by PXRD peaks at 2θ angles of about 5.2, 6.9, 9.0, 13.9, 21.5, and 23.0 ±0.2 degrees. google.com The existence of these numerous forms highlights the complex polymorphic landscape of Raltegravir Potassium. cambridge.org

| Polymorphic Form | Key PXRD Peaks (2θ ± 0.2°) | Reference |

|---|---|---|

| Form 1 (Anhydrous) | 5.9, 12.5, 20.0, 20.6, 25.6 | google.com |

| Form 2 (Hydrated) | 7.9, 13.8, 15.7, 24.5, 31.5 | google.com |

| Form H1 | 5.2, 6.9, 9.0, 13.9, 21.5, 23.0 | google.com |

| Form IV | 6.5, 7.5, 8.1, 18.4, 23.2 | google.com |

| Form VIII | 5.4, 7.4, 13.1, 13.4, 20.6, 22.3, 24.6, 26.4 | google.com |

Reactive Crystallization Techniques in Controlled Environments

Reactive crystallization is a process where a chemical reaction and crystallization occur simultaneously. This technique can be used to control particle size, morphology, and polymorphic form.

A novel approach for Raltegravir Potassium involves its reactive crystallization within the microporous environment of hydrogel microparticles. mit.edu In this method, the acidic Raltegravir (Raltegravir-H) and a base, potassium hydroxide (B78521) (KOH), react in the presence of polyethylene glycol diacrylamide (PEGDAAm) hydrogel microparticles. mit.edu This bottom-up technique utilizes the spherical hydrogel particles as templates, leading to the formation of monodisperse composites loaded with inherently micronized Raltegravir Potassium crystals. mit.edu Research has shown that this method can improve the physical properties of the API while maintaining the desired polymorphic form (Form 1) and crystallinity. mit.edu The resulting Raltegravir Potassium precipitates were found to be crystalline, with characteristic PXRD peaks observed at 5.9, 12.5, 20.6, and 25.6° 2θ. mit.edu

Impact of Deuteration on Solid-State Properties

Raltegravir-d3 Potassium Salt is a stable isotope-labeled version of the API where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). clearsynth.com While deuteration is primarily employed to alter the metabolic profile of a drug, it can potentially influence its solid-state properties due to the subtle differences in bond length, bond strength, and vibrational frequencies of the carbon-deuterium bond compared to the carbon-hydrogen bond.

However, based on a review of publicly available scientific literature, there are no specific studies that directly compare the polymorphic forms, crystal habits, or other solid-state characteristics of this compound with its non-deuterated counterpart. The existing information is largely limited to its chemical structure and use as a research material or internal standard. nih.govcaymanchem.com Therefore, a definitive statement on whether deuteration impacts the solid-state chemistry of Raltegravir Potassium cannot be made without dedicated comparative research.

Characterization of Co-crystals and Salt Forms in Research Settings

To further modify the physicochemical properties of Raltegravir, researchers have explored the formation of multicomponent molecular crystals, such as co-crystals and other salt forms.

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. nih.gov Studies have described the formation of Raltegravir Potassium co-crystals with various pharmaceutically acceptable co-formers, including cyclamic acid, saccharin, succinic acid, and stearic acid. google.com These novel solid forms are reported to offer improved properties, such as dissolution kinetics and stability against hydration. google.comepo.org The molar ratio of Raltegravir Potassium to the co-former in these co-crystals is typically around 1:1. google.com

| Co-former | Key PXRD Peaks (d-values in Å) | Melting Point (°C) | Reference |

|---|---|---|---|

| Cyclamic Acid | 16.77 (vs), 13.89 (m), 6.95 (m), 4.21 (m) | > 242 (e.g., 245-249) | google.com |

| Saccharin | 14.52 (vs), 13.93 (s), 10.70 (m), 6.96 (s) | N/A | google.com |

| Succinic Acid | 13.83 (vs), 10.64 (s), 9.16 (s), 6.94 (vs) | N/A | google.com |

| (vs) = very strong intensity; (s) = strong intensity; (m) = medium intensity |

In addition to the potassium salt, other salt forms of Raltegravir have been investigated, including sodium, calcium, lithium, meglumine, and tert-butyl amine salts. google.com For example, crystalline forms of Raltegravir sodium, designated S1 and S3, have been characterized by PXRD. googleapis.com This research into alternative salt and co-crystal forms provides a broader platform for developing formulations with tailored properties. google.com

Conclusion and Future Research Avenues for Deuterated Raltegravir Potassium Salt

Summary of Key Academic Contributions and Research Utility

The principal contribution of Raltegravir-d3 Potassium Salt to the scientific community is its function as a stable isotope-labeled internal standard. clearsynth.com In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the inclusion of a known concentration of a deuterated standard allows for precise measurement of the non-deuterated active pharmaceutical ingredient (API) in complex biological matrices. This is essential for pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug. ingentaconnect.comacs.org

The use of this compound is crucial for:

Analytical Method Development and Validation (AMV): It serves as a reliable reference standard for creating and validating new analytical methods to quantify Raltegravir. clearsynth.com

Quality Control (QC): In the commercial production of Raltegravir, the deuterated salt is used in QC applications to ensure the purity and concentration of the final product. clearsynth.com

Metabolic Studies: By administering the non-deuterated drug and using the deuterated version as an internal standard, researchers can accurately trace the metabolic fate of Raltegravir, identify metabolites, and understand its biotransformation pathways. ingentaconnect.comacs.org The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolism at specific sites, a phenomenon known as the kinetic isotope effect (KIE), which is a foundational principle in the study of deuterated pharmaceuticals. deutramed.com

Emerging Methodologies and Research Questions in Stable Isotope Labeling

The field of stable isotope labeling is continually evolving, driven by advances in analytical instrumentation, particularly mass spectrometry (MS). metsol.com These emerging methodologies offer new avenues for utilizing compounds like this compound.

Emerging Methodologies: New techniques are moving beyond simple quantification to provide more dynamic and spatially resolved information. Hybrid techniques that combine isotope labeling with other methods are becoming more common. metwarebio.com For instance, coupling fluorescence labeling with isotope tags allows for both spatial tracking and metabolic analysis. metwarebio.com Isotope-Coded Affinity Tags (ICAT) use deuterium (B1214612) or carbon-13 tags to enrich and identify low-abundance proteins, which could be relevant in studying the off-target effects of drugs. metwarebio.com

Interactive Table: Emerging Isotope Labeling Techniques

| Methodology | Description | Potential Research Application for Raltegravir-d3 |

|---|---|---|

| Hybrid Fluorescence-Isotope Dual Labeling | Combines a fluorescent tag (like FITC) with an isotopic label (like ³H or ²H) for simultaneous spatial and metabolic tracking. metwarebio.com | Visualizing Raltegravir distribution in specific tissues or cell compartments while simultaneously quantifying its metabolic turnover. |

| Isotope-Coded Affinity Tags (ICAT) | Uses tags containing stable isotopes (e.g., ²H) to label and enrich specific classes of molecules, such as proteins, for enhanced MS sensitivity. metwarebio.com | Identifying protein interaction partners of Raltegravir or understanding how the drug affects the cellular proteome. |

| High-Sensitivity Mass Spectrometry (e.g., IRMS, LC/MS/MS) | Advanced MS techniques that allow for the detection of very subtle changes in isotope ratios and the quantification of labeled molecules with extreme accuracy. metsol.com | Conducting microdosing studies or analyzing drug concentrations in samples with very limited volume, such as in pediatric preclinical models. |

Key Research Questions:

How can multi-isotope labeling (e.g., combining ¹³C and ²H in Raltegravir) provide a more detailed map of its metabolic pathways?

Can real-time breath analysis, using ¹³C-labeled precursors, be combined with Raltegravir-d3 administration to monitor drug-induced metabolic shifts in preclinical models? metsol.com

How does the deuterium substitution in Raltegravir-d3 affect its interaction with drug transporters and metabolizing enzymes beyond the expected KIE?

Potential for Raltegravir-d3 in Novel Preclinical Model Development

Preclinical animal models are indispensable for evaluating the efficacy and pharmacokinetics of new drug candidates. Raltegravir has been evaluated in humanized mouse models to test its ability to prevent HIV-1 vaginal transmission, demonstrating the utility of such models. plos.org The inclusion of Raltegravir-d3 in these studies would offer significant advantages.

By administering the therapeutic compound (Raltegravir) and using Raltegravir-d3 as a tracer, researchers can employ pharmacokinetic modeling to deconstruct the drug's behavior in vivo with high precision. mdpi.com This approach allows for the clear differentiation between the administered parent drug and its metabolites, which is often a challenge in PK analysis. ingentaconnect.com

In the context of developing long-acting injectable or implantable formulations of antiretrovirals, Raltegravir-d3 would be an invaluable tool. mdpi.com It would enable researchers in preclinical models (e.g., rats or non-human primates) to:

Accurately determine the in vivo release rate and absorption profile from the implant. mdpi.com

Distinguish the newly absorbed drug from the drug already circulating in the system.

Build more accurate and predictive population PK models to guide the development of formulations for human use. mdpi.com

This detailed PK/PD understanding is critical for optimizing drug delivery systems and predicting their long-term performance, supporting the development of next-generation HIV prevention and treatment strategies.

Future Directions in Drug Discovery and Basic Biomedical Sciences

The strategic use of deuterium in drug design is a growing area of pharmaceutical research, with the potential to create new chemical entities with improved properties. clearsynthdiscovery.comnih.gov While Raltegravir-d3 is primarily an analytical tool, the principles of its design point toward broader applications for deuterated compounds in drug discovery.

Improving Drug Properties: Deuteration can significantly alter a drug's metabolic profile. By replacing hydrogen with deuterium at a site of metabolic attack, the stronger C-D bond can slow down enzymatic degradation. deutramed.com This can lead to several potential advantages, which could be explored for a future generation of Raltegravir analogs or other antiretrovirals.

Interactive Table: Potential Advantages of Deuteration in Drug Discovery

| Advantage | Mechanism | Potential Future Application |

|---|---|---|

| Improved Metabolic Stability | The kinetic isotope effect slows the rate of metabolism by enzymes like cytochrome P450. deutramed.com | Developing a next-generation Raltegravir analog with a longer half-life, potentially allowing for less frequent dosing. |

| Reduced Formation of Toxic Metabolites | Slowing or shunting metabolism away from pathways that produce harmful byproducts. scienceopen.com | Enhancing the safety profile of existing drugs by minimizing metabolite-driven toxicity. |

| Increased Bioavailability | Decreasing the first-pass effect, where a significant portion of a drug is metabolized in the liver before reaching systemic circulation. | Improving the oral absorption and overall exposure of a drug, potentially allowing for lower doses. |

| Stabilization of Chiral Centers | Deuterium substitution at a chiral center can reduce the interconversion between stereoisomers (enantiomers), allowing for the stabilization of a single, more active form. deutramed.com | Developing single-enantiomer drugs with higher potency and fewer off-target effects. |

In basic biomedical sciences, compounds like Raltegravir-d3 are essential for probing enzyme mechanisms. By comparing the kinetics of Raltegravir and its deuterated isotopologue, researchers can elucidate the role of specific C-H bond cleavages in the drug's metabolism and interaction with its target, the HIV integrase enzyme. This provides fundamental insights that can guide the rational design of new inhibitors with enhanced potency or resistance profiles. nih.govnih.gov The continued development of deuterated compounds is therefore a key strategy in the ongoing effort to create more durable and effective treatments for a wide range of diseases. nih.gov

Q & A

Q. How does the deuterium substitution in Raltegravir-d3 Potassium Salt influence its analytical utility compared to the non-deuterated form?

this compound incorporates three deuterium atoms at specific positions, replacing hydrogen atoms. This isotopic labeling increases the molecular mass by ~3 Da, improving mass resolution in LC-MS/MS analyses. The deuterated form co-elutes with the non-deuterated compound during chromatography due to minimal isotopic effects, enabling precise quantification via stable isotope dilution . Researchers should verify deuterium placement (typically at metabolically stable positions) using supplier-provided nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) data to ensure isotopic integrity .

Q. What methodologies are recommended for using this compound as an internal standard in pharmacokinetic studies?

Prepare a calibration curve by spiking known concentrations of non-deuterated Raltegravir into biological matrices (e.g., plasma, tissue homogenates) and a fixed concentration of this compound. Use a mass spectrometer with multiple reaction monitoring (MRM) to track transitions specific to the deuterated and non-deuterated forms. Normalize peak area ratios (analyte/internal standard) to minimize matrix effects and instrument variability .

Q. How can solubility challenges of this compound in experimental buffers be addressed?

The potassium salt form enhances aqueous solubility compared to the free acid. For in vitro assays, dissolve the compound in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Verify solubility limits via dynamic light scattering (DLS) or UV-vis spectroscopy to avoid precipitation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of airborne particles. The compound is classified as a severe eye irritant (GHS Category 1) and suspected reproductive toxicant (GHS Category 2). Store at 2–8°C in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in complex biological matrices?

Perform cross-validation using orthogonal techniques:

- Chromatographic separation : Optimize HPLC gradients to resolve Raltegravir-d3 from endogenous metabolites or degradation products.

- HRMS : Confirm the absence of interfering ions within a ±5 ppm mass error window.

- Stability testing : Assess analyte-internal standard correlation under freeze-thaw cycles and long-term storage conditions (-80°C for >6 months) .

Q. What strategies are effective for tracking Raltegravir-d3 metabolites in ADME studies?